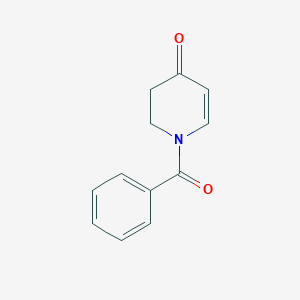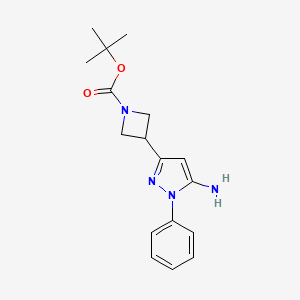![molecular formula C17H20BNO4 B13984629 3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid CAS No. 330794-32-6](/img/structure/B13984629.png)
3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: This can be achieved through the reaction of phenylboronic acid with appropriate substituents under controlled conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted phenylboronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for serine proteases and kinases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
330794-32-6 |
|---|---|
Molekularformel |
C17H20BNO4 |
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
[3-methoxy-4-[methyl(3-phenylpropanoyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C17H20BNO4/c1-19(17(20)11-8-13-6-4-3-5-7-13)15-10-9-14(18(21)22)12-16(15)23-2/h3-7,9-10,12,21-22H,8,11H2,1-2H3 |
InChI-Schlüssel |
PBXIYDYQABMHPS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)N(C)C(=O)CCC2=CC=CC=C2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzeneacetic acid, alpha-[[(5r)-4-acetyl-1-(4-chloro-2-fluorophenyl)-5-cyclohexyl-2,5-dihydro-2-oxo-1h-pyrrol-3-yl]oxy]-, methyl ester, (alphar)-](/img/structure/B13984586.png)


![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)




![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)

